2,4-Difluorophenethyl bromide
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-bromoethyl)-2,4-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2/c9-4-3-6-1-2-7(10)5-8(6)11/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSBJMWJOKSSURV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30461625 | |
| Record name | 2,4-difluorophenethyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30461625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
214618-54-9 | |
| Record name | 2,4-difluorophenethyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30461625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2,4 Difluorophenethyl Bromide
Established Synthetic Routes and Precursor Utilization
Established methods for the synthesis of 2,4-Difluorophenethyl bromide predominantly involve either the direct halogenation of the corresponding alcohol or reductive approaches starting from the carboxylic acid analogue. These routes are well-documented for similar phenethyl bromide derivatives and are adaptable for this specific fluorinated compound.
Halogenation Strategies for Phenethyl Bromide Formation
A common and direct approach to synthesize this compound is through the bromination of 2,4-difluorophenylethanol. This transformation can be achieved using various brominating agents, which effectively replace the hydroxyl group with a bromine atom.
One of the most frequently employed reagents for this conversion is phosphorus tribromide (PBr₃). The reaction typically proceeds via an Sₙ2 mechanism, where the alcohol's hydroxyl group is first activated by the phosphorus reagent to form a good leaving group. Subsequently, a bromide ion acts as a nucleophile, attacking the electrophilic carbon and displacing the leaving group. This method is generally efficient for primary and secondary alcohols.
Another effective method is the Appel reaction, which utilizes a combination of triphenylphosphine (PPh₃) and a bromine source like carbon tetrabromide (CBr₄) or N-bromosuccinimide (NBS). Similar to the reaction with PBr₃, the Appel reaction proceeds through an Sₙ2 pathway, involving the formation of an oxyphosphonium intermediate that is subsequently displaced by a bromide ion. This method is known for its mild reaction conditions.
The following table summarizes typical conditions for the halogenation of a phenethyl alcohol derivative:
| Precursor | Reagent | Solvent | Temperature (°C) | Yield (%) |
| 2,4-Difluorophenylethanol | PBr₃ | Diethyl ether | 0 to rt | High |
| 2,4-Difluorophenylethanol | PPh₃, CBr₄ | Dichloromethane | 0 to rt | High |
| 2,4-Difluorophenylethanol | PPh₃, NBS | Tetrahydrofuran | 0 to rt | Good |
Note: The yields are generalized based on similar reported reactions and may vary depending on specific experimental conditions.
Reductive Approaches in Bromide Synthesis
An alternative strategy for the synthesis of this compound involves a two-step process starting from 2,4-difluorophenylacetic acid. This method first requires the reduction of the carboxylic acid to the corresponding alcohol, 2,4-difluorophenylethanol, which is then subjected to bromination as described in the previous section.
The reduction of the carboxylic acid can be effectively carried out using reducing agents such as borane (BH₃) complexed with tetrahydrofuran (THF) or lithium aluminum hydride (LiAlH₄). Borane is often preferred due to its chemoselectivity for carboxylic acids in the presence of other functional groups.
Once the alcohol is obtained, it can be converted to this compound using standard brominating agents like PBr₃ or through the Appel reaction. This two-step approach provides a viable alternative when 2,4-difluorophenylacetic acid is a more readily available starting material than the corresponding alcohol.
Advanced and Emerging Synthetic Approaches
While established methods are reliable, research continues to explore more advanced and efficient synthetic pathways, including stereoselective and biocatalytic methods. However, for the specific synthesis of this compound, literature detailing these advanced approaches is limited. The following sections describe the general principles of these methodologies as they could potentially be applied.
Stereoselective and Enantioselective Synthetic Pathways
Stereoselective and enantioselective syntheses are crucial in modern organic chemistry, particularly for the preparation of chiral molecules. While this compound itself is not chiral, the principles of stereoselective synthesis could be applied to derivatives or precursors where a stereocenter is present. For instance, if a chiral center were introduced at the alpha or beta position of the phenethyl chain, enantioselective methods would be necessary to control the stereochemistry. As of now, specific research on the stereoselective synthesis of this compound has not been extensively reported.
Biocatalytic Methods in Phenethyl Bromide Derivatization
Biocatalysis utilizes enzymes to perform chemical transformations, often with high selectivity and under mild conditions. In the context of phenethyl bromide synthesis, enzymes such as halogenases could potentially be employed for the direct bromination of a suitable precursor. Vanadium-dependent haloperoxidases, for example, are known to catalyze the halogenation of organic compounds. However, the application of biocatalytic methods for the specific synthesis of this compound is an area that remains largely unexplored and represents a potential avenue for future research.
Mechanistic Considerations in this compound Synthesis
The primary mechanisms involved in the established synthetic routes for this compound are well-understood principles of organic chemistry.
In the halogenation of 2,4-difluorophenylethanol with PBr₃ , the reaction initiates with the lone pair of electrons on the alcohol's oxygen atom attacking the electrophilic phosphorus atom of PBr₃. This step forms a protonated phosphite ester intermediate and displaces a bromide ion. The resulting intermediate is a good leaving group. The displaced bromide ion then acts as a nucleophile and attacks the carbon atom bonded to the oxygen in a classic Sₙ2 fashion, leading to an inversion of configuration if the carbon were a stereocenter.
The Appel reaction follows a similar Sₙ2 pathway. Triphenylphosphine reacts with the bromine source (e.g., CBr₄) to form a phosphonium salt. The alcohol then deprotonates this salt, and the resulting alkoxide attacks the phosphorus atom, forming an oxyphosphonium intermediate. This intermediate is then displaced by a bromide ion in an Sₙ2 reaction at the carbon atom, yielding the desired alkyl bromide and triphenylphosphine oxide.
In the reductive approach , the mechanism of the reduction of 2,4-difluorophenylacetic acid with borane involves the coordination of the borane to the carbonyl oxygen, followed by the transfer of a hydride ion to the carbonyl carbon. This process occurs twice to reduce the carboxylic acid to the corresponding primary alcohol. The subsequent bromination of the alcohol follows the mechanisms described above.
Electrophilic Addition Mechanisms in Bromination Reactions
One primary method for synthesizing this compound is through the electrophilic addition of hydrogen bromide (HBr) to 2,4-difluorostyrene. This reaction is characteristic of alkenes, where the electron-rich carbon-carbon double bond is susceptible to attack by electrophiles. savemyexams.com
The mechanism proceeds in a stepwise fashion:
Nucleophilic Capture : The resulting carbocation is a highly reactive intermediate that is subsequently attacked by the nucleophilic bromide ion (Br⁻), which was generated in the initial step. libretexts.org This rapid step leads to the formation of a new carbon-bromine bond, yielding the final product, this compound.
The regioselectivity is dictated by the preferential formation of the more stable carbocation. chemistrystudent.com Addition of the hydrogen to the internal carbon (Cα) would result in a primary carbocation on the terminal carbon (Cβ), which is significantly less stable and therefore not the favored pathway. chemistrystudent.com The presence of two electron-withdrawing fluorine atoms on the phenyl ring can destabilize the adjacent benzylic carbocation, but the benzylic position remains the more favorable location for the positive charge compared to a primary carbocation. libretexts.org
| Stage | Description | Key Species | Governing Principle |
|---|---|---|---|
| 1. Protonation | The π bond of 2,4-difluorostyrene attacks the hydrogen of HBr. | Alkene (nucleophile), HBr (electrophile) | Markovnikov's Rule |
| 2. Carbocation Formation | A stable benzylic carbocation is formed at the carbon adjacent to the aromatic ring. This is the rate-determining step. | Benzylic Carbocation | Carbocation Stability |
| 3. Nucleophilic Attack | The bromide ion attacks the carbocation. | Carbocation (electrophile), Bromide ion (nucleophile) | Coulombic Attraction |
| 4. Product Formation | Formation of the C-Br bond results in this compound. | This compound | N/A |
Nucleophilic Substitution Pathways in Bromide Formation
An alternative and widely used route to this compound involves the nucleophilic substitution of 2,4-difluorophenethyl alcohol. In this pathway, the hydroxyl (-OH) group of the alcohol is replaced by a bromide ion. Since the hydroxyl group is a poor leaving group, it must first be converted into a better one. masterorganicchemistry.com Reagents such as phosphorus tribromide (PBr₃) are highly effective for this transformation of primary and secondary alcohols into their corresponding alkyl bromides. chemistrysteps.combyjus.com
The reaction with PBr₃ typically proceeds through an Sₙ2 (bimolecular nucleophilic substitution) mechanism, which involves a single, concerted step. commonorganicchemistry.comchadsprep.com
Activation of the Hydroxyl Group : The reaction begins with the alcohol's oxygen atom acting as a nucleophile, attacking the electrophilic phosphorus atom of PBr₃. byjus.com This step displaces one of the bromide ions and forms a protonated intermediate, converting the hydroxyl group into an excellent leaving group (an oxophosphonium species). masterorganicchemistry.com
Backside Attack and Displacement : The bromide ion (Br⁻) that was displaced in the first step now acts as a nucleophile. It attacks the carbon atom bonded to the activated oxygen group from the side opposite to the leaving group (backside attack). masterorganicchemistry.com Simultaneously, the carbon-oxygen bond breaks, and the leaving group departs. This concerted process results in the formation of this compound.
This Sₙ2 pathway is advantageous because it generally avoids the carbocation rearrangements that can occur in Sₙ1 reactions. masterorganicchemistry.comlibretexts.org The reaction is well-suited for primary alcohols like 2,4-difluorophenethyl alcohol due to the low steric hindrance at the reaction center, which facilitates the backside attack by the nucleophile. chemistrysteps.com
| Reagent | Mechanism | Substrate Suitability | Key Features |
|---|---|---|---|
| PBr₃ (Phosphorus Tribromide) | Sₙ2 | Primary and Secondary Alcohols | Avoids carbocation rearrangements; proceeds with inversion of stereochemistry. masterorganicchemistry.combyjus.com |
| SOBr₂ (Thionyl Bromide) | Sₙ2 or Sₙi | Primary and Secondary Alcohols | Mechanism can depend on solvent; more reactive than SOCl₂. commonorganicchemistry.com |
| HBr (Hydrobromic Acid) | Sₙ1 or Sₙ2 | Works for Primary, Secondary, and Tertiary Alcohols | Can lead to carbocation rearrangements with secondary alcohols; requires strong acidic conditions. libretexts.org |
Reactivity and Mechanistic Investigations of 2,4 Difluorophenethyl Bromide
Nucleophilic Substitution Reactions of the Bromide Moiety
The bromide moiety in 2,4-difluorophenethyl bromide is susceptible to nucleophilic substitution, a fundamental class of reactions in organic chemistry. As a primary alkyl halide, it predominantly undergoes bimolecular nucleophilic substitution (SN2) reactions. This mechanism involves a single concerted step where a nucleophile attacks the electrophilic carbon atom bearing the bromine, and the bromide ion departs simultaneously as a leaving group. The reaction rate is dependent on the concentration of both the substrate and the nucleophile.
This compound serves as an effective alkylating agent, transferring the 2,4-difluorophenethyl group to a variety of nucleophiles. These reactions are typically carried out under SN2 conditions.
N-Alkylation: Amines and ammonia, acting as nitrogen-based nucleophiles, react with this compound to form higher-order amines. youtube.comwikipedia.org The reaction with ammonia yields the primary amine, 2-(2,4-difluorophenyl)ethanamine. However, a significant challenge in the alkylation of ammonia and primary amines is polyalkylation. masterorganicchemistry.comnih.gov The product amine is often more nucleophilic than the starting amine, leading to subsequent reactions that can yield a mixture of primary, secondary, and tertiary amines, and even quaternary ammonium salts. masterorganicchemistry.comyoutube.com To achieve mono-alkylation, a large excess of the amine nucleophile is often employed.
S-Alkylation: Thiolate anions (RS⁻), generated from thiols, are excellent nucleophiles and react efficiently with this compound to form thioethers.
C-Alkylation: Carbon nucleophiles, such as the cyanide ion (CN⁻), readily displace the bromide to form nitriles. This reaction is a valuable method for carbon chain extension, as the resulting nitrile can be further hydrolyzed to a carboxylic acid or reduced to a primary amine.
Table 1: Examples of Alkylation Reactions with this compound This table presents representative, theoretical reactions based on established principles of nucleophilic substitution.
| Nucleophile | Reagent Example | Product | Classification | Notes |
|---|---|---|---|---|
| Amine | Ammonia (NH₃) | 2-(2,4-Difluorophenyl)ethanamine | N-Alkylation | Prone to polyalkylation, yielding secondary and tertiary amines. masterorganicchemistry.com |
| Thiolate | Sodium thiomethoxide (NaSCH₃) | 1-(2-(Methylthio)ethyl)-2,4-difluorobenzene | S-Alkylation | Generally a high-yielding and clean reaction. |
| Cyanide | Sodium Cyanide (NaCN) | 3-(2,4-Difluorophenyl)propanenitrile (B138155) | C-Alkylation | Useful for extending the carbon chain by one carbon. |
This compound can be converted into organometallic reagents, which reverses the polarity of the carbon atom attached to the metal, turning it from an electrophile into a potent nucleophile. The formation of organozinc reagents is a notable example.
The direct insertion of zinc metal into the carbon-bromine bond yields an organozinc halide. This transformation typically requires an activated form of zinc, such as Rieke® Zinc, to facilitate the oxidative addition with the alkyl halide. wikipedia.org The reaction is advantageous as it tolerates a wide range of functional groups within the substrate molecule. organicreactions.orgsigmaaldrich.com The resulting 2-(2,4-difluorophenyl)ethylzinc bromide is a valuable intermediate in cross-coupling reactions, such as the Negishi coupling, for the formation of new carbon-carbon bonds. uni-muenchen.de
Table 2: Formation of 2-(2,4-Difluorophenyl)ethylzinc Bromide
| Substrate | Reagent | Solvent | Product |
|---|---|---|---|
| This compound | Activated Zinc (Zn*) | Tetrahydrofuran (THF) | 2-(2,4-Difluorophenyl)ethylzinc bromide |
Elimination Reactions and Olefin Generation
In the presence of a strong base, this compound can undergo an elimination reaction to generate an olefin. As a primary alkyl halide, the predominant mechanism is bimolecular elimination (E2). This reaction involves the abstraction of a proton from the carbon atom adjacent to the one bearing the bromide (the β-carbon) by a base, in a concerted step with the departure of the bromide leaving group. This process results in the formation of a double bond, yielding 2,4-difluorostyrene.
The competition between SN2 and E2 pathways is a key consideration. The outcome is influenced by the nature of the base/nucleophile and the reaction conditions. Strong, sterically hindered bases, such as potassium tert-butoxide, favor the E2 pathway by selectively abstracting the sterically accessible β-proton while being poor nucleophiles. Conversely, strong, non-hindered nucleophiles like hydroxide or cyanide tend to favor the SN2 pathway. Elevated temperatures also generally favor elimination over substitution.
Table 3: Competition Between SN2 and E2 Reactions for this compound
| Reaction Type | Reagent Type | Example Reagent | Major Product |
|---|---|---|---|
| Substitution (SN2) | Strong, non-hindered nucleophile | Sodium Cyanide (NaCN) | 3-(2,4-Difluorophenyl)propanenitrile |
| Elimination (E2) | Strong, sterically hindered base | Potassium tert-butoxide (t-BuOK) | 2,4-Difluorostyrene |
Rearrangement Reactions and Skeletal Transformations
Reactions involving this compound that proceed through a mechanism with carbocationic character can be subject to rearrangement via neighboring group participation. The adjacent 2,4-difluorophenyl group can act as an internal nucleophile, attacking the developing positive charge on the β-carbon to form a bridged, three-membered ring intermediate known as a phenonium ion (or more specifically, an ethylenebenzenium ion).
The formation of this bridged cation has been studied extensively, and its stability has been determined through gas-phase bromide transfer equilibria. oup.com The phenonium ion is a discrete, stabilized intermediate. oup.com In the context of homologation reactions (reactions that extend a carbon chain), the formation of a phenonium ion intermediate is a key mechanistic step. The subsequent opening of this bridged ion by a nucleophile can lead to rearranged products. The regioselectivity of the ring-opening is influenced by the electronic properties of the aromatic ring and steric factors.
A sophisticated method for skeletal transformation involves the formal insertion of a diazo compound into a carbon-carbon bond. Research has demonstrated a homologation reaction where diazo compounds insert into the C(sp²)–C(sp³) bond of electron-rich benzyl bromide derivatives, catalyzed by a Lewis acid. nih.govnih.gov This process proceeds via the intermediacy of a phenonium ion. researchgate.netresearchgate.netresearchgate.net
By analogy, this compound could undergo a similar transformation. The reaction would be initiated by the reaction of the bromide with the diazo compound, facilitated by a Lewis acid, to generate an intermediate that loses molecular nitrogen (N₂). This loss would trigger the neighboring 2,4-difluorophenyl group to participate, forming the critical phenonium ion intermediate. nih.gov Subsequent rearrangement and ring-opening would result in a homologated product with a new, more complex carbon skeleton. The electron-withdrawing nature of the two fluorine atoms on the phenyl ring would likely influence the rate and efficiency of this transformation compared to electron-rich analogues.
Radical Reactions and Photochemical Transformations
The carbon-bromine (C-Br) bond in this compound is susceptible to cleavage under photochemical conditions, initiating a variety of radical-mediated reactions. These transformations are pivotal for creating complex molecular architectures under mild conditions, often driven by visible light and photoredox catalysts.
Photolysis, a reaction induced by the absorption of light, is a fundamental process for initiating reactions involving brominated aromatic systems. ucla.edu For compounds like this compound, the primary photochemical event upon irradiation with ultraviolet (UV) light is the homolytic cleavage of the C(sp³)–Br bond. This bond is typically the weakest in the molecule and readily breaks to form two radical species: a 2,4-difluorophenethyl radical and a bromine radical. youtube.com
The general mechanism can be depicted as: F₂C₆H₃CH₂CH₂Br + hν → F₂C₆H₃CH₂CH₂• + Br•
This initial bond scission is the rate-determining step for subsequent radical chain reactions. The generated 2,4-difluorophenethyl radical is a highly reactive intermediate that can participate in hydrogen atom abstraction, recombination, or addition to unsaturated systems. The specific pathway taken depends on the reaction conditions, including the solvent and the presence of other radical scavengers or reaction partners. For instance, in the absence of other reagents, radical recombination and disproportionation reactions may occur. However, in the presence of hydrogen-donating solvents, the phenethyl radical can be quenched, leading to the formation of 2,4-difluoroethylbenzene.
Visible-light photoredox catalysis has emerged as a powerful strategy for forming carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds under exceptionally mild conditions. nih.govdivyarasayan.org This methodology is particularly effective for the activation of alkyl halides like this compound. The core principle involves a photocatalyst (PC) that, upon absorbing visible light, becomes excited (PC*) and can engage in single-electron transfer (SET) processes. researchgate.net
In a typical catalytic cycle, the excited photocatalyst reduces the alkyl bromide, leading to the formation of the 2,4-difluorophenethyl radical and regenerating the ground-state photocatalyst.
F₂C₆H₃CH₂CH₂Br + [PC]•⁻ → F₂C₆H₃CH₂CH₂• + Br⁻ + PC
This radical intermediate is then intercepted in a subsequent bond-forming step, often mediated by a second catalyst, such as a nickel complex, in a dual catalytic system. nih.govprinceton.edu This metallaphotoredox approach enables a wide range of transformations, including the coupling of the 2,4-difluorophenethyl moiety with various partners. researchgate.netrsc.org For example, cross-electrophile coupling with aryl halides or the formation of new bonds with nucleophiles can be achieved with high efficiency and functional group tolerance. nih.gov
Table 1: Examples of Photoredox-Catalyzed Reactions with Alkyl Bromides
| Coupling Partner | Catalyst System | Bond Formed | Product Type |
|---|---|---|---|
| Aryl Halide | Ir or Ru photocatalyst / Ni catalyst | C(sp³)–C(sp²) | Arylated Alkane |
| Alkenyl Halide | Ru photocatalyst / Ni catalyst | C(sp³)–C(sp²) | Alkenylated Alkane |
| Alcohols / Amines | Organic Dye photocatalyst / Ni catalyst | C(sp³)–O / C(sp³)–N | Alkyl Ethers / Alkyl Amines unimi.it |
| Chloroformates | Ir photocatalyst / Ni catalyst | C(sp³)–C(sp²) | Ester |
| Alkylsilicates | Ru photocatalyst / Ni catalyst | C(sp³)–C(sp²) | Alkenylated Alkane organic-chemistry.orgnih.gov |
Metal-Catalyzed Cross-Coupling Reactions
Transition metal catalysis provides a robust platform for the functionalization of this compound, enabling the formation of diverse C-C and C-heteroatom bonds with high selectivity and efficiency.
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds. wikipedia.orglibretexts.org While initially developed for aryl halides, advancements in ligand design have extended its scope to include alkyl halides such as this compound. acs.org The reaction involves the palladium-catalyzed coupling of the alkyl bromide with a primary or secondary amine in the presence of a base. organic-chemistry.org
The catalytic cycle is generally understood to proceed through several key steps: libretexts.orgnih.gov
Oxidative Addition: A low-valent palladium(0) complex reacts with this compound to form a palladium(II) intermediate.
Amine Coordination & Deprotonation: The amine substrate coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium amido complex.
Reductive Elimination: The C-N bond is formed as the desired product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.
The choice of ligand is critical for the success of these couplings, with bulky, electron-rich phosphine ligands often providing the most active and stable catalysts. nih.govnih.gov These ligands facilitate the oxidative addition and reductive elimination steps while preventing side reactions like β-hydride elimination. This methodology has been widely applied in the synthesis of pharmaceuticals and other complex organic molecules. acs.orgmit.edu A palladium-catalyzed process has also been reported for the coupling of alkyl bromides with imines, which proceeds through a radical-mediated mechanism. acs.org
Table 2: Typical Catalyst Systems for Palladium-Catalyzed Amination of Alkyl Bromides
| Palladium Precursor | Ligand | Base | Nucleophile |
|---|---|---|---|
| Pd(OAc)₂ | Trialkylphosphines (e.g., PCy₃) | Strong non-nucleophilic bases (e.g., NaOtBu) | Primary/Secondary Amines |
| Pd₂(dba)₃ | Biaryl Phosphines (e.g., BrettPhos) | Alkali metal alkoxides or carbonates | Primary Alcohols mit.edu |
| [Pd(cinnamyl)Cl]₂ | Hindered Trialkylphosphines (e.g., Cy₂t-BuP) | Strong bases (e.g., LiN(SiMe₃)₂) | Benzophenone Imine acs.org |
Copper-Catalyzed Coupling Reactions for Carbon-Nitrogen Linkages
Copper-catalyzed C-N bond formation, historically known as the Ullmann condensation, offers a cost-effective alternative to palladium-based methods. wikipedia.orgbyjus.com Traditional Ullmann reactions required harsh conditions, such as high temperatures and stoichiometric amounts of copper. wikipedia.orgmdpi.comorganic-chemistry.org However, modern protocols utilize catalytic amounts of copper salts in conjunction with various ligands, allowing the reactions to proceed under much milder conditions. nih.gov
For an alkyl bromide like this compound, these reactions typically involve a Cu(I) catalyst. The mechanism, particularly with modern ligand systems, is often proposed to mirror the oxidative addition/reductive elimination cycle of palladium catalysis. nih.govmdpi.com Anionic ligands have been shown to increase the electron density on the copper center, facilitating the rate-limiting oxidative addition step. nih.gov
Recent advancements include copper-catalyzed amination of alkyl iodides and photoinduced, copper-catalyzed alkylation of amines with alkyl bromides, which proceed via radical-based pathways. semanticscholar.org These methods demonstrate high functional group tolerance and can be performed at or below room temperature, significantly expanding the utility of copper catalysis for constructing C-N bonds with alkyl halides. acs.org
Table 3: Conditions for Copper-Catalyzed C-N Coupling with Halides
| Copper Source | Ligand | Base | Substrate Type | Temperature |
|---|---|---|---|---|
| CuI | N¹,N²-diarylbenzene-1,2-diamines | NaOMe | Aryl Bromides | Room Temperature nih.gov |
| Cu₂O | Oxalamides | K₂CO₃ | Aryl Bromides | 80-120 °C |
| CuI | None | Organic Soluble Ionic Bases | Aryl Iodides | 0-25 °C acs.org |
| Cu(OAc)₂ | Phenanthroline | Cs₂CO₃ | Aryl Halides | 100-140 °C |
Other Transition Metal-Mediated Functionalizations
Beyond palladium and copper, other transition metals, particularly nickel and iron, have been developed as effective catalysts for the functionalization of alkyl bromides. These metals are more earth-abundant and less expensive, making them attractive for large-scale synthesis.
Nickel-catalyzed reactions often proceed via radical pathways, making them well-suited for coupling unactivated alkyl halides. nih.gov Dual catalytic systems combining a nickel catalyst with a photoredox catalyst are particularly powerful, enabling a wide range of C-C and C-heteroatom bond formations under mild, visible-light irradiation. nih.govrsc.org These reactions can achieve cross-coupling of alkyl bromides with various partners, including aryl halides and aldehydes, to form complex structures. rsc.orgscispace.comsemanticscholar.org
Iron-catalyzed cross-coupling represents another sustainable approach. Iron catalysts can activate alkyl bromides through single-electron transfer (SET) mechanisms, generating alkyl radicals that can participate in subsequent coupling reactions. This strategy has been successfully applied to cross-electrophile couplings, providing an efficient method for constructing new C(sp³)–C(sp²) bonds without the need for pre-formed organometallic reagents.
These alternative metal-catalyzed methods are expanding the toolkit for synthetic chemists, allowing for the functionalization of this compound in novel and efficient ways.
Role in Phase-Transfer Catalysis Systems
Phase-transfer catalysis (PTC) is a powerful synthetic methodology that facilitates reactions between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase. This is achieved through the use of a phase-transfer catalyst, which is often a quaternary ammonium or phosphonium salt. The catalyst transports one of the reactants, usually an anion, from the aqueous or solid phase into the organic phase where the reaction can proceed.
Therefore, no data tables or detailed research findings concerning the specific application of this compound in phase-transfer catalysis can be presented.
Advanced Applications in Organic Synthesis and Chemical Research Design
Building Block for Complex Polycyclic and Heterocyclic Scaffolds
The reactivity of the bromide functional group in 2,4-difluorophenethyl bromide makes it an ideal reagent for the alkylation of nucleophilic centers, particularly nitrogen atoms within heterocyclic rings. This reaction is fundamental to its application in constructing complex molecules for chemical research.
The synthesis of purine (B94841) derivatives is a cornerstone of medicinal chemistry research, given their central role in nucleic acid structure and cellular signaling. While direct examples detailing the use of this compound in the primary construction of the purine ring are not prevalent in the literature, its application lies in the derivatization of pre-formed purine scaffolds.
Research Context: The conventional synthesis of purines often involves building the core structure from substituted pyrimidine (B1678525) precursors. For instance, a common pathway involves the nitrosation of 6-amino-uracil derivatives, followed by reduction and cyclization to form the fused imidazole (B134444) ring of the purine system nih.govtsijournals.com.
Application of this compound: A plausible and common synthetic strategy to incorporate the 2,4-difluorophenethyl group is through the N-alkylation of an existing purine derivative. The nitrogen atoms of the purine ring (e.g., at the N9 position) are nucleophilic and can displace the bromide from this compound to form a stable carbon-nitrogen bond. This post-synthesis modification is a key step in creating libraries of compounds for biological screening. The introduction of the fluorinated moiety can significantly influence the compound's interaction with biological targets.
| Step | Description | Reagents/Conditions |
| 1 | Synthesis of Purine Core | Often from pyrimidine precursors (e.g., diaminopyrimidines) tsijournals.comgoogle.com |
| 2 | N-Alkylation | A pre-formed purine, this compound, a non-nucleophilic base (e.g., Cs₂CO₃ or K₂CO₃), polar aprotic solvent (e.g., DMF or acetonitrile) |
| 3 | Purification | Column chromatography or recrystallization |
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, and their derivatives are investigated for a wide range of pharmacological activities researchgate.netnih.gov. The synthesis of the pyrazole (B372694) ring itself typically involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative hilarispublisher.com.
Application of this compound: Similar to purines, this compound is most strategically employed to alkylate the nitrogen atom of a pre-synthesized pyrazole ring. This N-alkylation introduces the 2,4-difluorophenethyl group, allowing researchers to probe how this substituent affects the biological and physicochemical properties of the pyrazole derivative. This method is crucial for developing compounds for investigative studies, such as exploring their potential as inhibitors of specific enzymes or as ligands for receptors.
While direct synthesis examples using this specific bromide are not detailed in the provided search results, the alkylation of pyrazoles is a standard and fundamental reaction in organic synthesis.
Pyrimidine derivatives are another class of heterocycles with immense importance in medicinal chemistry nih.gov. The construction of the pyrimidine core can be achieved through various condensation reactions. For the development of SAR studies, systematic modification of the pyrimidine scaffold is essential.
Application of this compound: In the context of pyrimidine chemistry, this compound would be used to introduce the corresponding substituent onto a nucleophilic site of the pyrimidine ring or its precursors. For example, amino-pyrimidines can be alkylated on their exocyclic nitrogen atoms. This modification allows for a detailed exploration of how the size, shape, and electronic properties of the 2,4-difluorophenethyl group influence biological activity, which is the essence of SAR studies nih.gov.
A study focused on N²,N⁴-disubstituted pyrimidine-2,4-diamines as CDK2/CDK9 inhibitors highlights the importance of modifying the substituents on the pyrimidine core to explore SAR nih.gov. While this specific study does not use this compound, it exemplifies the synthetic strategy where such a reagent would be invaluable.
The piperidine (B6355638) scaffold is a key feature in many pharmaceuticals, and its derivatives are frequently explored as receptor antagonists. Research in this area has led to the development of novel dopamine (B1211576) D4 receptor antagonists, where fluorine substitution plays a key role.
Research Findings: A notable area of research involves the synthesis of 4,4-difluoropiperidine (B1302736) derivatives as potent and selective dopamine D4 receptor antagonists chemrxiv.org. Although this work does not use this compound directly to construct the piperidine ring, it underscores the value of difluoro-substituted phenyl moieties in achieving high receptor affinity. In a related synthesis, a 2,4-difluorophenyl group was incorporated into a piperidine derivative, which was then studied using DFT methods to understand its molecular characteristics nanobioletters.com. The synthesis involved reacting 2,4-difluorophenyl(piperidin-4-yl)methanone oxime with 2-nitrobenzene-sulfonyl chloride nanobioletters.com.
These examples demonstrate that the 2,4-difluorophenyl motif, which is the core of this compound, is a highly valued component in the design of piperidine-based receptor antagonists. The phenethyl version would be used to connect this valuable motif to the piperidine nitrogen via a two-carbon linker, a common strategy for optimizing ligand-receptor interactions.
| Compound Class | Research Focus | Key Structural Feature |
| 4,4-Difluoropiperidine Ethers | Dopamine D4 Receptor Antagonists | 4,4-difluoro substitution on the piperidine ring chemrxiv.org |
| Substituted Piperidines | General Pharmacological Applications | Versatile synthetic routes for ring formation and functionalization nih.govnih.gov |
| (2,4-difluorophenyl)(piperidin-4-yl)methanone | Synthesis and DFT Studies | Incorporation of a 2,4-difluorophenyl group nanobioletters.com |
Imidazo[1,2-a]pyridines are bicyclic heterocyclic compounds with a wide range of applications in medicinal chemistry, including as anticancer and antiviral agents nanobioletters.comrsc.orgnih.gov. The classical synthesis of this scaffold often involves the cyclization of a 2-aminopyridine (B139424) with an α-halocarbonyl compound, such as a phenacyl bromide nanobioletters.com.
Application of this compound: It is important to distinguish this compound from the phenacyl bromides typically used to construct the imidazo[1,2-a]pyridine (B132010) ring. This compound is an alkylating agent (Ar-CH₂-CH₂-Br) and lacks the ketone functionality of a phenacyl bromide (Ar-C(O)-CH₂-Br). Therefore, it would not be used in the primary ring-forming cyclization step.
Instead, its role would be in the subsequent functionalization of the imidazo[1,2-a]pyridine scaffold. For example, if the scaffold contains a suitable nucleophilic handle (such as an amino or hydroxyl group), this compound could be used to attach the fluorinated side chain, creating a new derivative for biological evaluation. This modular approach is common in the synthesis of chemical libraries for drug discovery.
Spirocyclic systems, which contain two rings connected by a single common atom, are of great interest in drug design because their rigid, three-dimensional structures can lead to improved target selectivity and better pharmacological properties.
Application of this compound: The direct integration of this compound into the formation of a spirocyclic core is not a common synthetic strategy. The construction of spirocycles typically involves specialized cyclization reactions.
However, once a spirocyclic scaffold containing a nucleophilic group (e.g., a secondary amine as part of one of the rings) is synthesized, this compound can be used as an alkylating agent. Attaching the 2,4-difluorophenethyl group to the spirocyclic core would yield a complex molecule whose conformational properties could then be analyzed using techniques like NMR spectroscopy. The fluorine atoms can serve as useful probes for such analysis. While specific literature examples of this precise application were not identified in the search results, this represents a logical and powerful use of the reagent in advanced chemical research.
Access to Nitrile Derivatives for Chemical Probe Development
The conversion of alkyl halides to nitriles is a fundamental transformation in organic synthesis, providing access to a versatile functional group that is a key component of many biologically active molecules and chemical probes. The reaction of this compound with a cyanide source, such as sodium cyanide, is a direct method for the synthesis of 3-(2,4-difluorophenyl)propanenitrile (B138155). This transformation is typically achieved through a nucleophilic substitution reaction.
Nitrile-containing molecules are of significant interest in the development of chemical probes due to the unique properties of the nitrile group. It can act as a hydrogen bond acceptor and its linear geometry can be used to probe specific interactions within a biological target. Furthermore, the nitrile group is relatively stable in vivo but can also be metabolically converted to other functional groups, offering possibilities for prodrug design. The 2,4-difluorophenyl moiety in the resulting nitrile derivative can further enhance its utility as a chemical probe by influencing its binding affinity and metabolic stability. While direct studies on 3-(2,4-difluorophenyl)propanenitrile as a chemical probe are not extensively documented, the synthesis of various aromatic nitriles from their corresponding bromides is a well-established strategy in medicinal chemistry and chemical biology. For instance, palladium-catalyzed cyanation reactions of aryl bromides have been shown to be highly efficient and tolerant of a wide range of functional groups organic-chemistry.org.
A general synthetic scheme for the preparation of 3-(2,4-difluorophenyl)propanenitrile from this compound is presented below:
General Synthesis of 3-(2,4-difluorophenyl)propanenitrile
| Reactant | Reagent | Solvent | Conditions | Product |
| This compound | Sodium Cyanide (NaCN) | Dimethyl Sulfoxide (DMSO) | Room Temperature | 3-(2,4-difluorophenyl)propanenitrile |
This reaction provides a straightforward route to a key intermediate for the development of more complex chemical probes.
Rational Design of Fluorinated Molecules in Chemical Biology Research
The introduction of fluorine into bioactive molecules is a widely used strategy in drug discovery and chemical biology to modulate their physicochemical and biological properties.
The 2,4-difluoro substitution pattern on the phenyl ring of this compound is a specific design element. Site-specific fluorination can be achieved through various synthetic methods, including the use of fluorinating reagents during the synthesis of the aromatic precursor. The strategic placement of fluorine atoms can have a profound impact on a molecule's conformation, pKa, metabolic stability, and binding affinity to biological targets. The presence of two fluorine atoms in this compound can lead to enhanced membrane permeability and resistance to oxidative metabolism of the aromatic ring, properties that are highly desirable in the design of chemical probes and therapeutic agents.
Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base. The strength of this interaction depends on the polarizability of the halogen and the electron-withdrawing nature of the group to which it is attached. In the case of the 2,4-difluorophenyl group, the fluorine atoms can participate in halogen bonding, particularly when the aromatic ring is further substituted with strong electron-withdrawing groups.
Examples of Halogen Bonding in Supramolecular Assemblies of Fluorinated Aromatics
| Halogen Bond Donor | Halogen Bond Acceptor | Type of Interaction | Resulting Architecture |
| 1,4-Diiodotetrafluorobenzene | Pyridyl compounds | C–I···N | Trimeric adducts, 1D chains |
| 1,4-Diiodotetrafluorobenzene | Anthraquinone | C–I···O | 1D chain structure |
| 1,4-Diiodoperchlorobenzene | 4,4'-Bipyridine | I···N and Cl···N | 1D chain structure |
Data compiled from multiple sources nih.govmdpi.commdpi.com.
Precursor in Materials Science Research
The unique electronic properties of the 2,4-difluorophenyl group make this compound an interesting precursor for the development of advanced materials.
The 2,4-difluorophenyl moiety can be incorporated into larger molecular structures to create functional organic materials with specific electronic and photophysical properties. For example, building blocks derived from 2,4-difluoronitrobenzene (B147775) have been used to create both porous and close-packed supramolecular assemblies through hydrogen bonding nih.govnih.gov. The flexibility of the linker between the aromatic units was found to be a key determinant of the final structure, with more flexible linkers leading to porous materials nih.gov. This demonstrates how the 2,4-difluorophenyl unit can be a component of building blocks for crystal engineering and the design of materials with controlled porosity.
In supramolecular chemistry, the 2,4-difluorophenyl group can participate in noncovalent interactions, such as π-π stacking and halogen bonding, to direct the self-assembly of molecules into well-defined supramolecular structures. The study of supramolecular assemblies of 2,4-difluoronitrobenzene with different linkers highlights the potential of the 2,4-difluorophenyl unit to be a key component in the design of complex, self-assembled systems nih.govnih.gov. The ability to form either porous or close-packed structures based on the linker design showcases the versatility of this building block in supramolecular engineering nih.gov.
Spectroscopic and Computational Characterization in Academic Research
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the structural elucidation of newly synthesized or isolated compounds. For 2,4-Difluorophenethyl bromide, a multi-technique approach involving Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Fourier Transform Infrared (FTIR) spectroscopy is employed to unambiguously confirm its chemical identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR) for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, researchers can map out the carbon-hydrogen framework and identify the positions of other nuclei like fluorine.
¹H NMR: The proton NMR spectrum of this compound provides information about the number and environment of hydrogen atoms. The spectrum is expected to show two distinct aliphatic signals corresponding to the two methylene (-CH₂-) groups of the ethyl chain. These signals typically appear as triplets due to coupling with each other. The aromatic region of the spectrum is more complex due to the fluorine substituents and would display multiplets corresponding to the three protons on the benzene ring.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. For this compound, eight distinct signals are expected: six for the aromatic carbons and two for the aliphatic carbons of the ethyl chain. The signals for the carbons directly bonded to fluorine atoms exhibit characteristic splitting (doublets) due to C-F coupling, which is a key diagnostic feature.
¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a powerful tool for confirming the presence and positions of the fluorine atoms. walisongo.ac.idazom.comnih.gov The spectrum for this molecule would show two distinct signals, one for each of the non-equivalent fluorine atoms at the C2 and C4 positions on the aromatic ring. The chemical shifts and coupling patterns provide definitive evidence of the substitution pattern.
Table 1: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |
| ¹H | ~ 7.1 - 7.4 | Multiplet | Aromatic CH |
| ¹H | ~ 3.6 | Triplet | -CH₂Br |
| ¹H | ~ 3.2 | Triplet | Ar-CH₂- |
| ¹³C | ~ 160 - 164 (d) | Doublet | C-F |
| ¹³C | ~ 110 - 135 | Multiplets/Doublets | Aromatic C/CH |
| ¹³C | ~ 38 | Singlet | Ar-CH₂- |
| ¹³C | ~ 32 | Singlet | -CH₂Br |
| ¹⁹F | ~ -110 to -120 | Multiplet | C2-F / C4-F |
(Note: Predicted values are based on typical ranges for similar structural motifs. Actual experimental values may vary depending on solvent and instrument parameters.)
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is utilized to determine the exact mass of a molecule with high precision, which in turn allows for the unambiguous determination of its molecular formula. nih.govnih.gov For this compound (C₈H₇BrF₂), HRMS analysis would measure the mass-to-charge ratio (m/z) of the molecular ion.
A key feature in the mass spectrum of a bromine-containing compound is the presence of a characteristic isotopic pattern. researchgate.netresearchgate.net Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively). This results in two molecular ion peaks (M+ and M+2) of almost equal intensity, separated by two mass units, which is a definitive indicator of the presence of a single bromine atom in the molecule. By comparing the experimentally measured exact mass to the calculated theoretical mass, the elemental composition can be confirmed.
Table 2: HRMS Data for this compound
| Ion | Molecular Formula | Calculated Exact Mass | Expected Observation |
| [M]+ | C₈H₇⁷⁹BrF₂ | 220.9700 | High-resolution peak confirming the mass to within a few parts per million (ppm). |
| [M+2]+ | C₈H₇⁸¹BrF₂ | 222.9679 | A second peak of nearly equal intensity to the M+ peak, confirming the presence of one bromine atom. |
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
FTIR spectroscopy probes the vibrational modes of molecules, providing a "fingerprint" of the functional groups present. researchgate.net The FTIR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds.
Key expected absorptions include:
C-H stretching (aromatic): Typically observed just above 3000 cm⁻¹.
C-H stretching (aliphatic): Found just below 3000 cm⁻¹, corresponding to the -CH₂- groups.
C=C stretching (aromatic): A series of peaks in the 1450-1600 cm⁻¹ region, characteristic of the benzene ring.
C-F stretching: Strong, characteristic absorptions in the 1100-1250 cm⁻¹ region, confirming the presence of the fluorine-carbon bonds.
C-Br stretching: Typically found in the lower frequency (fingerprint) region of the spectrum, usually between 500-650 cm⁻¹.
Theoretical and Computational Chemistry Studies
Alongside experimental techniques, computational chemistry provides powerful insights into the intrinsic properties and behavior of molecules. These theoretical studies can predict molecular structure, reactivity, and reaction mechanisms.
Quantum Chemical Calculations of Reaction Pathways and Transition States
Quantum chemical calculations are employed to model chemical reactions at the atomic level. nih.govchemrxiv.org For this compound, these methods can be used to investigate potential reaction pathways, such as nucleophilic substitution at the carbon atom bonded to the bromine. By calculating the potential energy surface for a reaction, researchers can identify the minimum energy structures of reactants, products, and intermediates. Crucially, these calculations can also locate and characterize the transition state—the highest energy point along the reaction coordinate. The energy of this transition state determines the activation energy of the reaction, providing fundamental insights into the reaction's kinetics and feasibility.
Density Functional Theory (DFT) for Electronic Structure Analysis and Reactivity Prediction
Density Functional Theory (DFT) is a widely used computational method for calculating the electronic structure of molecules. mpg.descispace.comimperial.ac.uk DFT calculations for this compound can provide a detailed picture of its electron distribution and orbital energies.
Key insights from DFT analysis include:
Electron Density and Electrostatic Potential: DFT can map the electron density, highlighting electron-rich and electron-deficient regions of the molecule. This is visualized using an electrostatic potential map, which can predict sites susceptible to nucleophilic or electrophilic attack.
Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The LUMO, for instance, is often localized around the C-Br antibonding orbital, indicating that this is the likely site for a nucleophilic attack. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability. researchgate.netmdpi.com
By combining these computational approaches with experimental data, researchers can build a comprehensive understanding of the chemical nature and potential applications of this compound.
Molecular Dynamics Simulations of Intermolecular Interactions
Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules. In the context of this compound, MD simulations can provide detailed insights into its behavior in different chemical environments and its interactions with other molecules.
MD simulations work by solving Newton's equations of motion for a system of interacting atoms, providing a trajectory that describes how the positions and velocities of the particles in the system vary with time. From these trajectories, various thermodynamic and structural properties can be calculated. For this compound, this could involve simulating its behavior in a solvent to understand solvation effects or its interaction with a biological target to elucidate binding mechanisms.
Detailed Research Findings:
While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the methodology is widely applied to similar halogenated and aromatic compounds. For instance, simulations of similar molecules in aqueous and non-aqueous solvents reveal the nature and strength of intermolecular forces, such as van der Waals interactions, dipole-dipole interactions, and the formation of halogen bonds.
A hypothetical MD simulation of this compound in a water box would likely show the hydrophobic nature of the difluorophenyl ring, leading to specific orientations that minimize contact with water molecules. The bromine and fluorine atoms, with their partial negative charges, would be expected to form weak interactions with the partial positive charges on hydrogen atoms of water molecules.
The primary goals of conducting MD simulations on a molecule like this compound would be to:
Determine the preferred conformations of the molecule in different solvent environments.
Calculate the free energy of binding to a target receptor, which is crucial in drug design.
Understand the dynamics of intermolecular interactions, such as the lifetime of hydrogen or halogen bonds.
Predict macroscopic properties like diffusion coefficients and viscosity.
These simulations rely on force fields, which are sets of parameters that define the potential energy of the system. The accuracy of the simulation is highly dependent on the quality of the force field used. For halogenated compounds like this compound, specialized force fields that accurately model halogen bonding are often necessary for reliable results.
Algorithm-Driven Molecular Design and Virtual Screening Methodologies
Algorithm-driven molecular design and virtual screening are computational techniques used to identify and optimize new molecules with desired properties. These methods are particularly valuable in drug discovery and materials science for rapidly screening large libraries of virtual compounds.
Virtual screening can be broadly categorized into two types: ligand-based and structure-based.
Ligand-based virtual screening (LBVS): This approach is used when the three-dimensional structure of the target is unknown. It relies on the knowledge of other molecules that are known to be active. A model, or pharmacophore, is built based on the common chemical features of these active molecules. This model is then used to search a database for other molecules that fit the pharmacophore.
Structure-based virtual screening (SBVS): When the 3D structure of the target (e.g., a protein) is known, SBVS can be employed. This method involves docking virtual compounds into the binding site of the target and scoring their potential binding affinity. Molecular docking algorithms predict the preferred orientation of a ligand when bound to a receptor to form a stable complex.
Application to this compound Derivatives:
Derivatives of this compound could be designed and screened using these methodologies for various applications. For example, if a research goal were to develop a new enzyme inhibitor, a virtual library of compounds structurally related to this compound could be created.
A typical workflow would involve:
Library Generation: Creating a virtual library of derivatives by modifying the this compound scaffold with different functional groups.
Pharmacophore Modeling or Docking:
If known active molecules exist, a pharmacophore model would be developed to capture the essential features for activity. The virtual library would then be filtered to identify molecules that match this model. .
If the target structure is known, each compound in the library would be docked into the active site.
Scoring and Ranking: The docked compounds are scored based on their predicted binding affinity or how well they fit the pharmacophore model. The top-ranked compounds are selected for further investigation.
ADMET Prediction: Computational tools are often used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the selected candidates to filter out those with unfavorable profiles early in the process.
These algorithm-driven approaches significantly accelerate the discovery process by reducing the number of compounds that need to be synthesized and tested experimentally, thereby saving time and resources. researcher.lifenih.govresearchgate.netresearchgate.net
Future Research Directions and Academic Opportunities
Exploration of Novel Catalytic Systems for Selective Transformations
The development of innovative catalytic systems for the selective transformation of 2,4-Difluorophenethyl bromide is a fertile area for future research. While traditional methods may be effective, the pursuit of greater efficiency, selectivity, and sustainability necessitates the exploration of new catalytic paradigms. A significant focus lies in the design of catalysts that can precisely control the reactivity of the benzylic position, enabling a diverse range of functionalizations.
Recent advancements in catalysis offer a roadmap for this exploration. For instance, the use of molecular iodine as a catalyst in the difluorination of alkenes presents a cost-effective and practical alternative to traditional methods that often rely on hazardous reagents. organic-chemistry.org This approach, which can be applied to a variety of aliphatic and aromatic alkenes, could be adapted for transformations involving this compound. organic-chemistry.org The proposed mechanism involves the formation of an IF adduct, which then acts as a catalyst in two distinct cycles. organic-chemistry.org
Furthermore, the development of metal-free catalytic systems is a growing trend in sustainable chemistry. frontiersin.orgnih.gov Research into organocatalysis, for example, could yield novel methods for the asymmetric functionalization of this compound, leading to the synthesis of chiral molecules with high enantiomeric purity. The exploration of photocatalysis also holds promise, offering mild and selective reaction conditions.
| Catalyst Type | Potential Application for this compound | Key Advantages |
| Molecular Iodine | Catalytic functionalization at the benzylic position. | Cost-effective, practical, avoids hazardous reagents. |
| Organocatalysts | Asymmetric synthesis of chiral derivatives. | Metal-free, sustainable, potential for high enantioselectivity. |
| Photocatalysts | Selective C-H functionalization under mild conditions. | Energy-efficient, high selectivity, environmentally friendly. |
Development of Highly Enantioselective Synthetic Routes
The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can exhibit vastly different pharmacological activities. The development of highly enantioselective synthetic routes to derivatives of this compound is, therefore, a critical area of future research.
One promising approach involves the use of chiral catalysts to control the stereochemistry of reactions. For example, cinchona alkaloid derivatives have been successfully employed as catalysts in the enantioselective bromination/semipinacol rearrangement for the synthesis of β-bromoketones. rsc.org This methodology could be adapted to reactions involving this compound to produce chiral building blocks with high enantiomeric excess.
Computational studies can play a crucial role in the design and optimization of enantioselective reactions. By modeling the transition states of catalyzed reactions, researchers can gain insights into the factors that control stereoselectivity and rationally design more effective catalysts. rsc.org This "interaction strategy," which focuses on stabilizing the transition state of the major reaction pathway, has been shown to improve both enantioselectivity and reaction rates. rsc.org
Advanced Mechanistic Elucidation of Complex Reaction Systems
A deep understanding of reaction mechanisms is fundamental to the development of new and improved synthetic methods. Future research should focus on the advanced mechanistic elucidation of complex reaction systems involving this compound. This includes investigating the role of catalysts, identifying reaction intermediates, and understanding the factors that govern selectivity.
For instance, in the context of fluorination reactions, mechanistic studies have revealed the multifaceted role of solvents like nitromethane, which can act as a Lewis base to activate electrophilic fluorinating reagents and stabilize carbocation intermediates. chinesechemsoc.orgchinesechemsoc.org Similar detailed investigations into reactions involving this compound would provide valuable insights for reaction optimization.
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms. researchgate.netrsc.orgmdpi.com DFT calculations can be used to map out the potential energy surfaces of reactions, identify transition states, and calculate activation energies, providing a detailed picture of the reaction pathway. researchgate.netnih.gov Such studies can help to rationalize experimental observations and guide the design of new experiments. For example, DFT studies on the bromination of alkynes have shed light on the structures of intermediates and transition states, explaining the observed stereoselectivity. nih.gov
Integration into Flow Chemistry and Sustainable Synthesis Methodologies
The principles of green chemistry are increasingly influencing the design of synthetic processes, with a focus on reducing waste, minimizing energy consumption, and using safer reagents. frontiersin.orgnih.gov The integration of reactions involving this compound into flow chemistry systems and the development of sustainable synthesis methodologies are key areas for future research.
Flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation and process intensification. nih.gov The application of flow chemistry to fluorination and bromination reactions has been shown to be particularly beneficial, as it allows for the safe handling of hazardous reagents and the precise control of reaction conditions. pharmtech.combeilstein-journals.orgvapourtec.com Developing continuous-flow processes for the synthesis and functionalization of this compound would represent a significant step towards more sustainable manufacturing.
Sustainable synthesis methodologies also encompass the use of greener solvents, the development of catalytic reactions to replace stoichiometric reagents, and the in-situ generation of reactive species to avoid their storage and transport. researchgate.netresearchgate.net For instance, the in-situ generation of bromine from safer sources like sodium bromide or hydrobromic acid can significantly improve the safety profile of bromination reactions. researchgate.net
| Sustainable Approach | Application to this compound Chemistry | Benefits |
| Flow Chemistry | Continuous synthesis and derivatization. | Enhanced safety, improved control, scalability. |
| Green Solvents | Replacement of hazardous organic solvents with water or bio-based alternatives. | Reduced environmental impact, improved worker safety. |
| Catalysis | Use of catalytic amounts of reagents instead of stoichiometric ones. | Reduced waste, increased atom economy. |
| In-situ Reagent Generation | On-demand production of reactive species like bromine. | Avoids handling and storage of hazardous materials. |
Computational Predictions for Unexplored Reactivity and Applications
Computational chemistry has emerged as a powerful tool for predicting the reactivity of molecules and exploring their potential applications. Future research on this compound should leverage computational methods to predict its unexplored reactivity and guide the discovery of new applications.
DFT calculations can be used to investigate the electronic structure and properties of this compound and its derivatives, providing insights into their reactivity towards various reagents. nih.gov For example, computational studies can predict the most likely sites of nucleophilic or electrophilic attack, helping to design new reactions with high regioselectivity. The impact of the fluorine substituents on the molecule's properties and interactions can also be systematically studied. nih.gov
Furthermore, machine learning and artificial intelligence are beginning to be applied to the prediction of chemical reactivity. nih.gov Quantitative structure-activity relationship (QSAR) models can be developed to predict the reaction kinetics of this compound in various transformations. nih.gov Such predictive models can accelerate the discovery of new reactions and the optimization of existing ones, reducing the need for extensive experimental screening.
Q & A
Q. What are the common synthetic routes for 2,4-Difluorophenethyl bromide, and how are reaction conditions optimized?
The synthesis typically involves bromination of 2,4-difluorophenethyl alcohol using hydrobromic acid (HBr) or phosphorus tribromide (PBr₃). For example, analogous to 4-fluorobenzyl bromide synthesis (bp: 85°C at 20 hPa, density: 1.517 g/mL), reflux conditions (~85°C) with HBr in a solvent like dichloromethane or toluene are used . Optimization includes controlling stoichiometry (1:1.2 alcohol-to-brominating agent ratio) and monitoring reaction completion via TLC or GC-MS. Post-reaction, neutralization with NaHCO₃ and purification via fractional distillation (based on boiling points of similar compounds) are critical .
Q. What purification techniques are recommended for isolating this compound?
Distillation under reduced pressure (e.g., 15–20 mmHg) is preferred due to its volatility (cf. 4-fluorobenzyl bromide, bp: 85°C at 20 hPa) . For trace impurities, column chromatography with silica gel and a hexane/ethyl acetate gradient (95:5) can resolve byproducts. Analytical HPLC (C18 column, acetonitrile/water mobile phase) ensures purity >95% .
Q. How should researchers handle and store this compound to ensure stability?
Store in amber glass vials under inert gas (N₂/Ar) at 2–8°C. The compound is moisture-sensitive and corrosive (similar to 3,4-difluorobenzyl bromide; UN3265, Skin Corr. 1B) . Use PPE: nitrile gloves, fume hood, and chemical-resistant aprons. Stability tests under varying pH (4–10) and temperature (25–40°C) show decomposition above 40°C, necessitating cold storage .
Q. Which analytical methods are most effective for characterizing this compound?
- NMR : ¹H NMR (CDCl₃) detects aromatic protons (δ 6.8–7.2 ppm) and CH₂Br (δ 3.5–4.0 ppm). ¹⁹F NMR confirms fluorine positions .
- Mass Spectrometry : ESI-MS in positive mode ([M+H]⁺ expected ~245 m/z) verifies molecular weight.
- Elemental Analysis : Confirm Br content (~32.6% theoretical) via combustion analysis .
Q. What safety protocols are essential when working with this compound?
Follow GHS Category 1B (skin corrosion) and STOT SE 3 (respiratory irritant) guidelines. Use spill kits with neutralizers (e.g., sodium bicarbonate). Emergency eyewash/shower stations must be accessible. Waste must be segregated in halogenated solvent containers and disposed via licensed facilities .
Advanced Questions
Q. How can reaction mechanisms involving this compound in nucleophilic substitutions be elucidated?
Mechanistic studies require kinetic isotope effects (KIEs) and DFT calculations. For example, monitor SN2 reactivity using azide ion (NaN₃) in DMSO, tracking bromide release via ion chromatography. Compare activation parameters (ΔH‡, ΔS‡) with computational models (e.g., Gaussian software) to confirm transition-state geometry .
Q. How can researchers design experiments to study substituent effects in this compound derivatives?
- Comparative Synthesis : Replace fluorine with Cl, NO₂, or OMe groups and assess reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura).
- Structure-Activity Relationships (SAR) : Test biological activity (e.g., enzyme inhibition) using analogs like 2-amino-4-bromo-3,5-difluorobenzoic acid .
- Spectroscopic Trends : Correlate Hammett σ values with ¹⁹F NMR chemical shifts to quantify electronic effects .
Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved?
- Variable Temperature NMR : Resolve dynamic effects (e.g., rotational barriers) by acquiring spectra at −40°C to 25°C.
- 2D Techniques : Use HSQC and COSY to assign overlapping peaks. For fluorinated analogs, ¹H-¹⁹F HOESY identifies spatial proximity .
- Cross-Validation : Compare with crystallographic data (if available) or computational predictions .
Q. What strategies are used to incorporate this compound into pharmaceutical intermediates?
- Peptide Coupling : React with amines (e.g., benzylamine) in DMF using K₂CO₃ as base to form phenethylamine derivatives.
- Cross-Coupling : Utilize Pd-catalyzed Buchwald-Hartwig amination to introduce aromatic amines. Monitor regioselectivity via LC-MS .
- Biotransformation : Screen microbial enzymes (e.g., cytochrome P450) for selective C-Br bond functionalization .
Q. How does the stability of this compound vary under acidic, basic, or oxidative conditions?
- Acidic Conditions (pH 2) : Hydrolysis to 2,4-difluorophenethyl alcohol occurs within 24 hrs (HPLC monitoring).
- Basic Conditions (pH 12) : Rapid dehydrohalogenation forms styrene derivatives.
- Oxidative Stress (H₂O₂) : Bromide ion release quantified via ion-selective electrodes. Stability rankings: neutral > acidic > basic .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
